

An In-depth Technical Guide to 6-Amino-3-bromo-2-methylpyridine

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Compound of Interest

Compound Name: 6-Amino-3-bromo-2-methylpyridine

Cat. No.: B189396

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Amino-3-bromo-2-methylpyridine**, a key building block in the synthesis of complex organic molecules. This document details its chemical and physical properties, provides an experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its significance as a scaffold in the development of kinase inhibitors for neurological disorders. The guide is intended to be a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

Chemical Identity and Properties

6-Amino-3-bromo-2-methylpyridine, also known as 6-Amino-3-bromo-2-picoline, is a substituted pyridine derivative. Its unique arrangement of a bromine atom and an amino group on the pyridine ring makes it a versatile reagent in organic synthesis.^[1]

Structure:

Table 1: Physicochemical Properties of **6-Amino-3-bromo-2-methylpyridine**

Property	Value	References
CAS Number	42753-71-9	
Molecular Formula	C ₆ H ₇ BrN ₂	
Molecular Weight	187.04 g/mol	
Appearance	White to light yellow or light orange powder/crystal	[1]
Melting Point	79-84 °C	
Purity	≥97%	
SMILES String	Cc1nc(N)ccc1Br	
InChI Key	SEOZHXRTVJPQPZ-UHFFFAOYSA-N	

Applications in Organic Synthesis

The bromine atom at the 3-position and the amino group at the 6-position of the pyridine ring are key functional groups that allow for a variety of chemical transformations. This makes **6-Amino-3-bromo-2-methylpyridine** a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds and construct complex molecular frameworks.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an arylboronic acid with **6-Amino-3-bromo-2-methylpyridine**. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in drug candidates.

Materials:

- **6-Amino-3-bromo-2-methylpyridine**

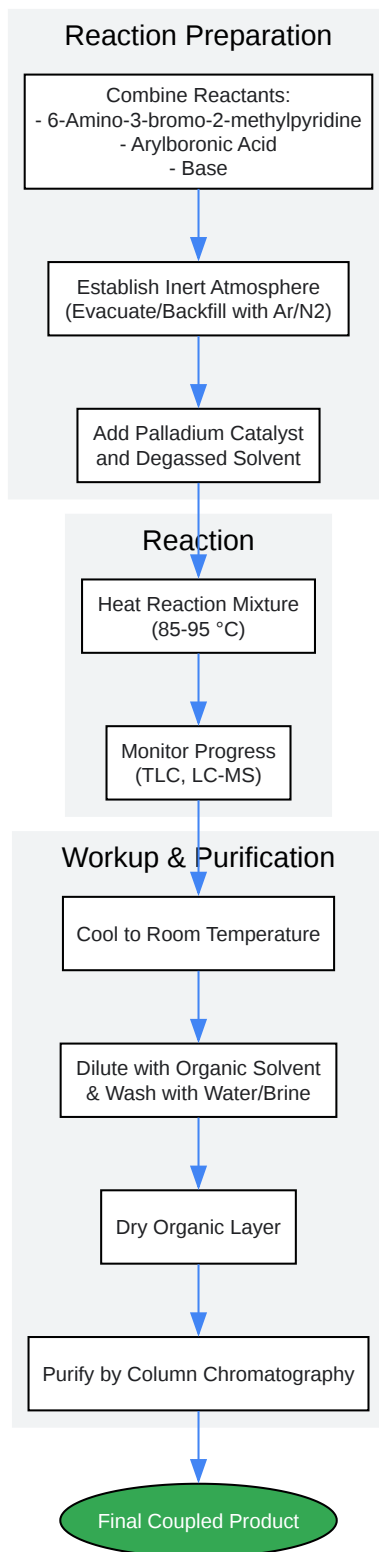
- Arylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
- Solvent (e.g., 1,4-Dioxane and water mixture)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Brine solution
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and heating mantle
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification

Procedure:

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add **6-Amino-3-bromo-2-methylpyridine** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.
- **Catalyst and Solvent Addition:** Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- **Reaction:** Heat the reaction mixture to 85-95 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash it with water or a brine solution.
- **Purification:** Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow for Suzuki-Miyaura Coupling

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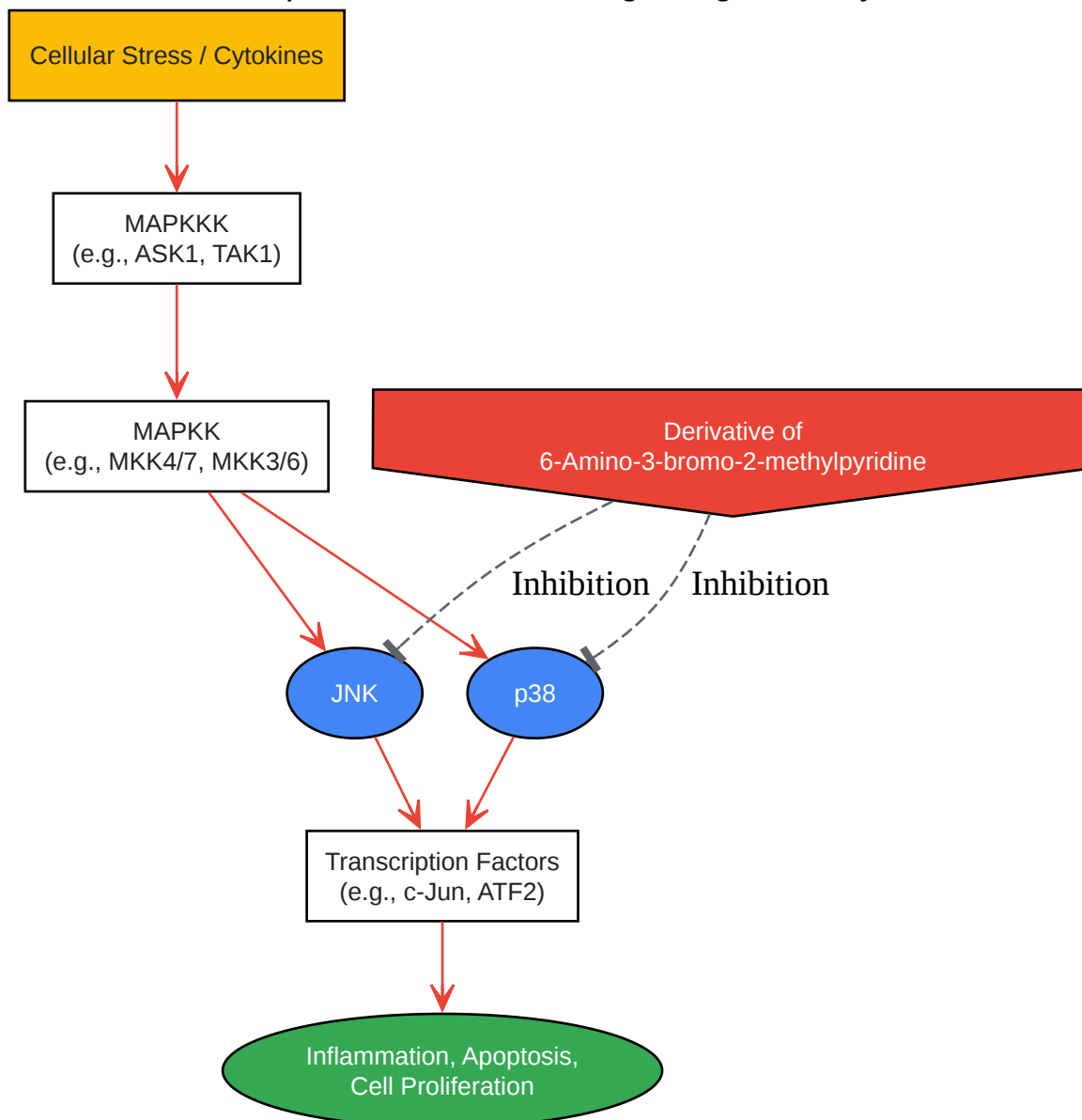
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Development

6-Amino-3-bromo-2-methylpyridine and its derivatives are important scaffolds in the development of kinase inhibitors. The pyridine core can effectively mimic the hinge-binding region of ATP in the active site of kinases, while the amino group can form crucial hydrogen bonds. The bromo substituent provides a convenient point for chemical modification through cross-coupling reactions, allowing for the synthesis of a library of compounds to probe structure-activity relationships.

Derivatives of the closely related 6-bromopyridin-3-amine have shown inhibitory activity against a range of kinases, including c-Jun N-terminal kinase (JNK) and p38 MAP kinase.^[2] These kinases are implicated in signaling pathways involved in inflammation, apoptosis, and cell proliferation, which are hallmarks of many neurological disorders.^[2]

Simplified MAP Kinase Signaling Pathway



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Caption: Inhibition of JNK and p38 MAP kinase pathways by aminopyridine derivatives.

Conclusion

6-Amino-3-bromo-2-methylpyridine is a chemical compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its versatile structure allows for the creation of diverse and complex molecules with potential therapeutic applications. The provided experimental protocol for the Suzuki-Miyaura cross-coupling

reaction serves as a practical guide for its utilization in the laboratory. Furthermore, its role as a scaffold for kinase inhibitors highlights its importance in the ongoing search for novel treatments for a range of diseases, including neurological disorders. This guide aims to equip researchers with the foundational knowledge required to effectively utilize this valuable synthetic building block.

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